molecular formula C5H4BrIN2 B13114451 2-Bromo-5-iodo-3-methylpyrazine

2-Bromo-5-iodo-3-methylpyrazine

Cat. No.: B13114451
M. Wt: 298.91 g/mol
InChI Key: PQUZWLQAESECMR-UHFFFAOYSA-N
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Description

2-Bromo-5-iodo-3-methylpyrazine is a heterocyclic organic compound with the molecular formula C5H4BrIN2. It is a derivative of pyrazine, characterized by the presence of bromine and iodine atoms at the 2nd and 5th positions, respectively, and a methyl group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-iodo-3-methylpyrazine typically involves halogenation reactions. One common method is the sequential halogenation of 3-methylpyrazine. Initially, 3-methylpyrazine undergoes bromination to form 2-bromo-3-methylpyrazine. This intermediate is then subjected to iodination to yield this compound. The reaction conditions often involve the use of bromine and iodine reagents in the presence of catalysts or under specific temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-iodo-3-methylpyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various arylated pyrazine derivatives, while nucleophilic substitution can introduce different functional groups at the bromine or iodine positions .

Scientific Research Applications

2-Bromo-5-iodo-3-methylpyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-5-iodo-3-methylpyrazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and iodine atoms can influence the compound’s reactivity and binding affinity, affecting its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-iodo-3-methylpyrazine is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns and enable a wide range of chemical transformations.

Properties

Molecular Formula

C5H4BrIN2

Molecular Weight

298.91 g/mol

IUPAC Name

2-bromo-5-iodo-3-methylpyrazine

InChI

InChI=1S/C5H4BrIN2/c1-3-5(6)8-2-4(7)9-3/h2H,1H3

InChI Key

PQUZWLQAESECMR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CN=C1Br)I

Origin of Product

United States

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